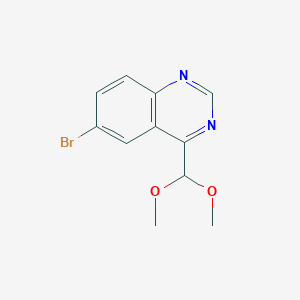

6-Bromo-4-(dimethoxymethyl)quinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Bromo-4-(dimethoxymethyl)quinazoline is a chemical compound with the molecular formula C11H11BrN2O2 and a molecular weight of 283.125. It belongs to the class of quinazoline derivatives, which are N-containing heterocyclic compounds .

Synthesis Analysis

Quinazoline derivatives can be synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . For instance, 6-bromo-4-alkylthioquinazoline compounds can be generated from anthranilic acid via phase-transfer catalysis through a sequence of reactions, including acylation, bromination, hydrolysis, ring formation, vulcanization, and thioether substitution .Molecular Structure Analysis

The InChI code for 6-Bromo-4-(dimethoxymethyl)quinazoline is 1S/C11H11BrN2O2/c1-15-11(16-2)10-8-5-7(12)3-4-9(8)13-6-14-10/h3-6,11H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

The chemical reactions involving quinazoline derivatives are diverse and can be categorized into several types, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis . The specific reactions involving 6-Bromo-4-(dimethoxymethyl)quinazoline are not explicitly mentioned in the search results.Physical And Chemical Properties Analysis

6-Bromo-4-(dimethoxymethyl)quinazoline is a powder with a purity of 95%. It has a storage temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Anti-Cancer Activity

Quinazoline derivatives, including “6-Bromo-4-(dimethoxymethyl)quinazoline”, have been identified as having potential anti-cancer properties . They act against different protein kinases, which are often overexpressed in cancer cells . This makes them promising candidates for cancer therapy .

Anti-Inflammatory Activity

Quinazoline derivatives have also been found to exhibit anti-inflammatory activities . This suggests that “6-Bromo-4-(dimethoxymethyl)quinazoline” could potentially be used in the treatment of inflammatory diseases.

Anti-Bacterial Activity

Research has shown that quinazoline derivatives possess anti-bacterial properties . Therefore, “6-Bromo-4-(dimethoxymethyl)quinazoline” could potentially be used in the development of new antibiotics.

Analgesic Activity

Quinazoline derivatives have been found to have analgesic (pain-relieving) properties . This suggests that “6-Bromo-4-(dimethoxymethyl)quinazoline” could potentially be used in pain management.

Anti-Viral Activity

Quinazoline derivatives have demonstrated anti-viral activities . This indicates that “6-Bromo-4-(dimethoxymethyl)quinazoline” could potentially be used in the treatment of viral infections.

Anti-Oxidant Activity

Quinazoline derivatives have been found to exhibit anti-oxidant properties . This suggests that “6-Bromo-4-(dimethoxymethyl)quinazoline” could potentially be used to combat oxidative stress in the body.

Mécanisme D'action

Target of Action

6-Bromo-4-(dimethoxymethyl)quinazoline is a quinazoline derivative that has been found to have significant biological activities . It has been identified as an inhibitor of histone methyltransferase (G9a) and G9a-like protein (GLP) . These proteins play a crucial role in the methylation of histones, which is a key process in the regulation of gene expression.

Mode of Action

The compound interacts with its targets, G9a and GLP, by establishing hydrogen bonds and other important interactions with key residues . This interaction inhibits the activity of these proteins, leading to changes in the methylation status of histones and, consequently, alterations in gene expression .

Biochemical Pathways

The inhibition of G9a and GLP by 6-Bromo-4-(dimethoxymethyl)quinazoline affects the histone methylation pathway . This can lead to downstream effects on various cellular processes, including cell proliferation, differentiation, and apoptosis, which are all regulated by gene expression.

Result of Action

The primary result of the action of 6-Bromo-4-(dimethoxymethyl)quinazoline is the alteration of gene expression due to changes in histone methylation . This can lead to various cellular effects, depending on the specific genes affected. For instance, it has been shown to have antiproliferative activity against certain cancer cell lines .

Safety and Hazards

Orientations Futures

Quinazoline derivatives have drawn significant attention due to their diverse biological activities and potential applications in fields of biology, pesticides, and medicine . Future research may focus on synthesizing a variety of quinazoline compounds with different biological activities by installing various active groups to the quinazoline moiety using developing synthetic methods .

Propriétés

IUPAC Name |

6-bromo-4-(dimethoxymethyl)quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c1-15-11(16-2)10-8-5-7(12)3-4-9(8)13-6-14-10/h3-6,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWWVBLIVZLNFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=NC=NC2=C1C=C(C=C2)Br)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-benzyl-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2875539.png)

![7-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B2875541.png)

![N-(2,5-dimethoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2875542.png)

![methyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B2875543.png)

![[5-(Benzothiazol-2-ylsulfanylmethyl)-[1,3,4]thiadiazol-2-yl]-methyl-amine](/img/structure/B2875547.png)

![Ethyl 2-[(3,4-dimethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2875550.png)

![3-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2875559.png)